

# Dehydrosoyasaponin I Methyl Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dehydrosoyasaponin I methyl ester*

Cat. No.: *B1631135*

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This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Dehydrosoyasaponin I methyl ester**. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and relevant experimental workflows.

## Chemical Structure and Physicochemical Properties

**Dehydrosoyasaponin I methyl ester**, also known as Soyasaponin Be methyl ester, is a triterpenoid saponin naturally found in plants such as Egyptian clover (*Trifolium alexandrinum*) and soybean (*Glycine max*)[1][2]. Its complex structure consists of a pentacyclic triterpene aglycone linked to a sugar chain, with a methyl ester group at the C-28 position of the aglycone.

Table 1: Chemical and Physical Properties of **Dehydrosoyasaponin I Methyl Ester**

Property	Value	Source
Molecular Formula	C49H78O18	[3]
Molecular Weight	955.1 g/mol	[3]
IUPAC Name	methyl (2S,3S,4S,5R,6R)-6- [[[(3S,4S,4aR,6aR,6bS,8aR,12 aS,14aR,14bR)-4- (hydroxymethyl)-4,6a,6b,8a,11, 11,14b-heptamethyl-9-oxo- 2,3,4a,5,6,7,8,10,12,12a,14,14 a-dodecahydro-1H-picen-3- yl]oxy]-5- [(2S,3R,4S,5R,6R)-4,5- dihydroxy-6-(hydroxymethyl)-3- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-2-yl]oxy-3,4- dihydroxyoxane-2-carboxylate	[3]
Synonyms	Soyasaponin Be methyl ester, DHS-I methyl ester	[3]
CAS Number	117210-13-6	[4]
Appearance	White to light brown solid	[5]
Purity (Commercial)	≥98% (HPLC)	[6]

Table 2: Solubility and Stability of **Dehydrosoyasaponin I Methyl Ester**

Solvent	Solubility	Source
DMSO	10 mM	[4]
Water	Predicted: 0.23 g/L (for Dehydrosoyasaponin I)	[7]
Storage Stability	Store at 4°C, sealed, away from moisture and light. In solvent (-80°C for 6 months; -20°C for 1 month).	[5]

## Biological Activity: Activation of Maxi-K Channels

The most well-documented biological activity of the closely related compound, Dehydrosoyasaponin I (DHS-I), is its potent activation of high-conductance, calcium-activated potassium (maxi-K) channels[8][9]. It is highly probable that the methyl ester derivative exerts its effects through a similar mechanism, potentially after in-situ hydrolysis to the active DHS-I form.

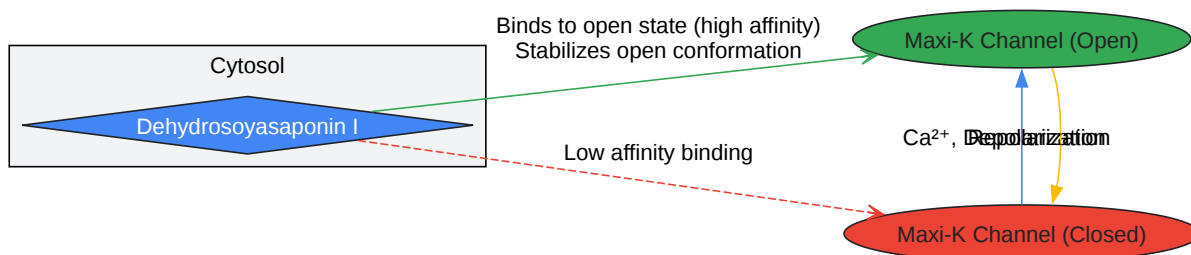
DHS-I acts from the intracellular side of the channel and significantly increases the channel's open probability. This activation is achieved by shifting the voltage dependence of the channel to more negative potentials and increasing its sensitivity to calcium[8][9].

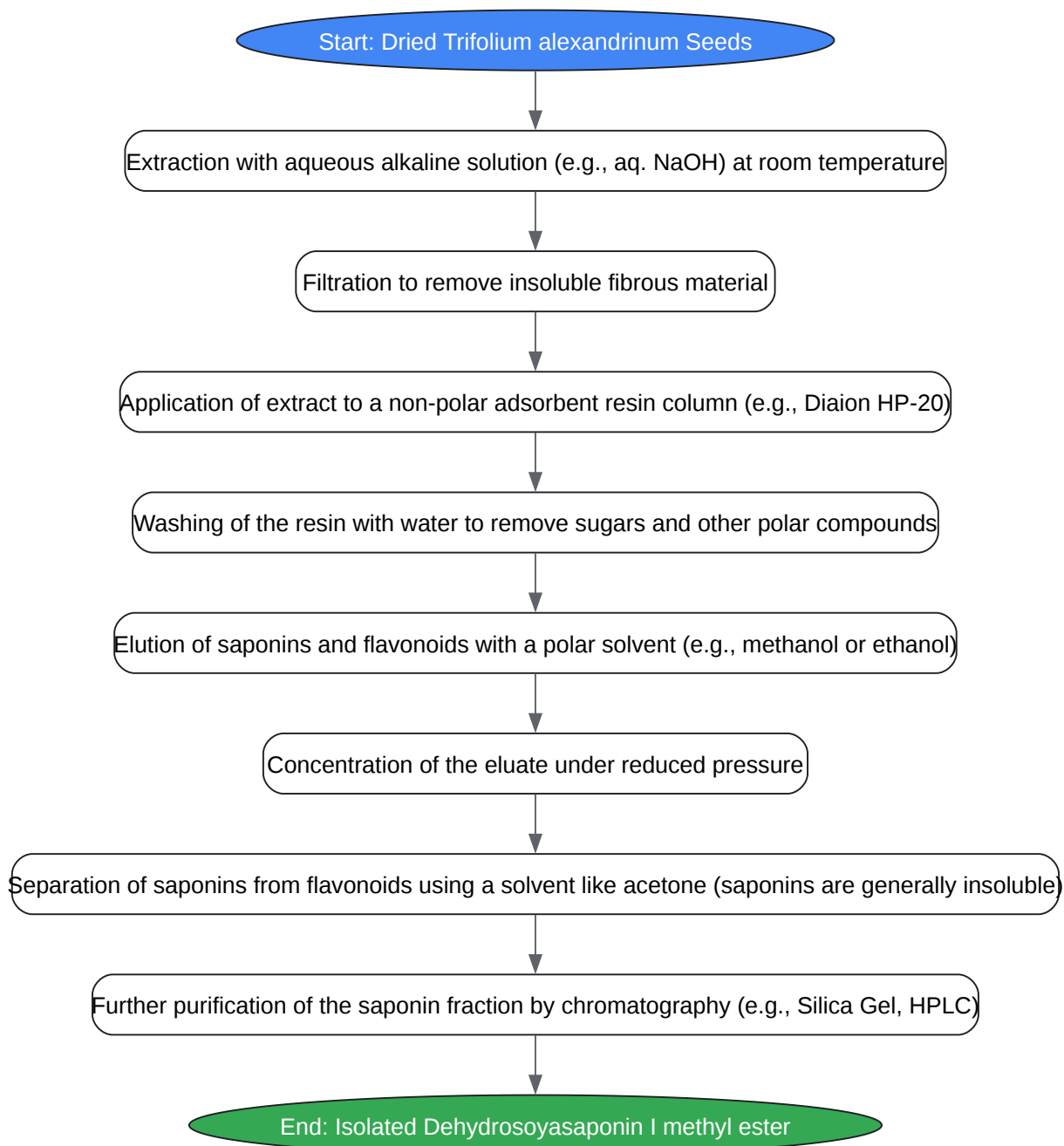
Table 3: Quantitative Effects of Dehydrosoyasaponin I on Maxi-K Channel Activity

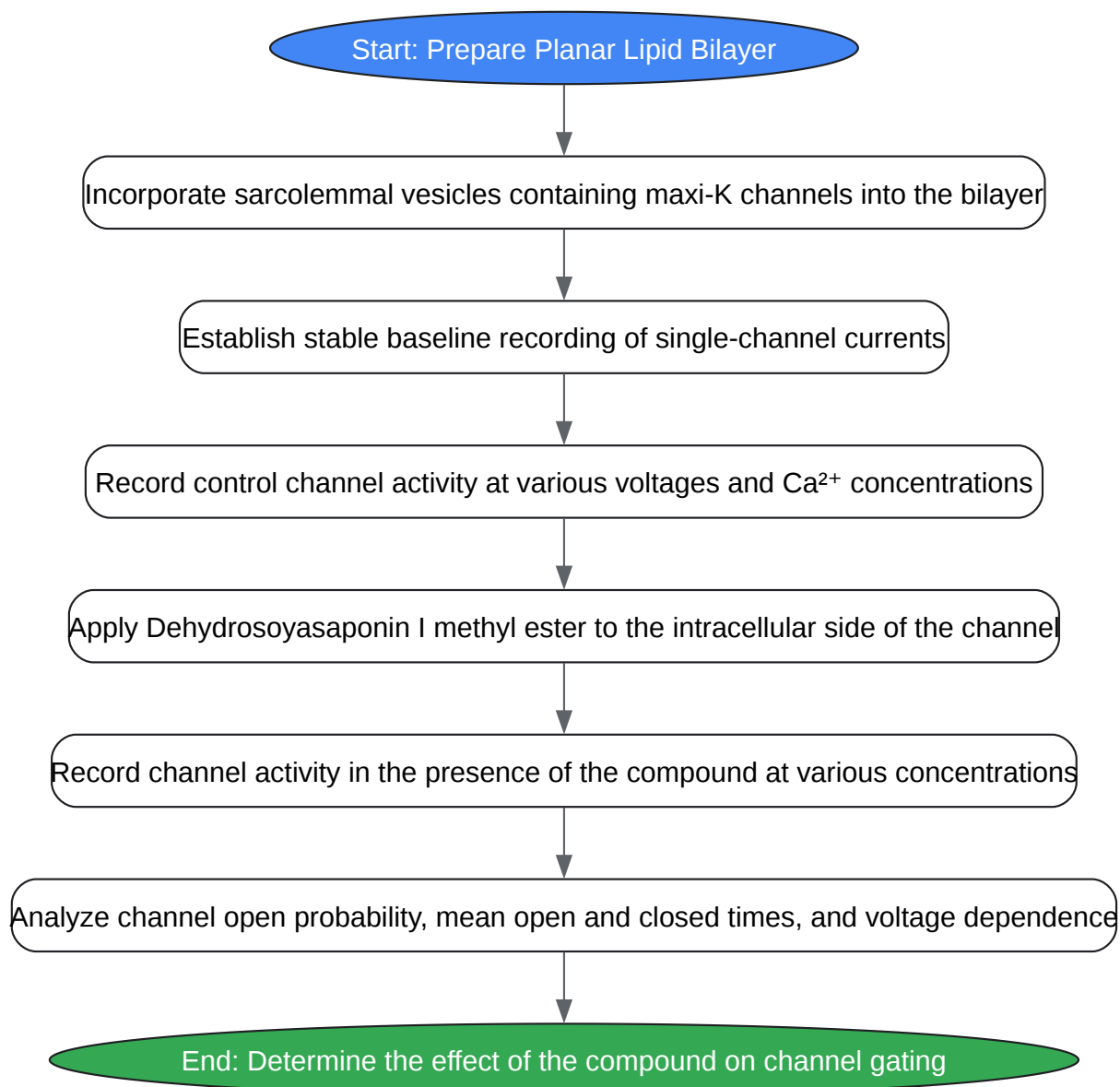
Parameter	Effect of 100 nM DHS-I	Source
Calcium Sensitivity	~3-fold decrease in Ca <sup>2+</sup> concentration for half-maximal activation	[9]
Voltage Dependence	Maximum shift of the midpoint voltage for channel opening by -105 mV	[9]
Binding Stoichiometry	Hill slopes of 2.4-2.9 suggest binding of at least 3-4 molecules for maximal activation	[9]

## Proposed Mechanism of Action

A proposed model for the activation of maxi-K channels by DHS-I suggests that the molecule binds to multiple (likely four) identical and non-interacting sites on the channel protein[8]. The binding of DHS-I is thought to have a 10-20 fold higher affinity for the open conformation of the channel compared to the closed state, thus stabilizing the open state and increasing the probability of channel opening[9].







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